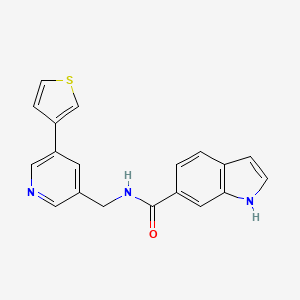

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

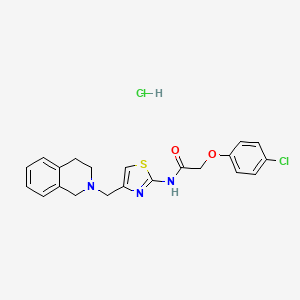

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridine ring, an indole ring, and a carboxamide group . It is a derivative of indole, which is a common structure in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group . These groups would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole, thiophene, and pyridine rings, along with the carboxamide group, could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Antioxidant and Anti-Inflammatory Properties

The synthesis of this compound involves the formation of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, which serves as a starting point for novel derivatives. These derivatives have demonstrated potent anti-inflammatory activities both in vitro and in vivo. Additionally, they exhibit promising antioxidant properties, including α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation inhibition .

Bioactive Molecule Development

The thiophene moiety present in this compound is a common feature in bioactive molecules. Researchers have explored its diverse biological activities, such as anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. Thiophene is also considered an isostere for benzene, leading to modifications in drug half-life and pharmacological profiles .

Chalcone Derivatives

Chalcones, characterized by their easy synthesis via Claisen-Schmidt condensation, are composed of two aromatic rings connected by an α, β-unsaturated carbonyl system. The compound we’re discussing can serve as a precursor for chalcone derivatives. These compounds have shown antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .

Pyrimidine Derivatives

The synthesis pathway involves the preparation of pyrimidine-2-thiol derivatives. Pyrimidines are essential components in nucleic acids and play crucial roles in cellular processes. Investigating the biological activities of these derivatives could yield valuable insights for drug development .

Cytotoxic Activity

Pyridine derivatives with different heterocyclic nuclei have demonstrated potent pharmacological properties, including cytotoxic effects. Researchers may explore the cytotoxic potential of this compound and its derivatives for cancer therapy .

Crystal Structure and Computational Studies

Understanding the crystal structure of N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide through X-ray crystallography can provide valuable information about its three-dimensional arrangement. Additionally, density functional theory (DFT) studies can predict its electronic properties and reactivity .

Mécanisme D'action

Target of Action

The primary target of this compound is the Vascular endothelial growth factor receptor 2 (KDR) . KDR plays an essential role in the regulation of angiogenesis, vascular development, vascular permeability, and embryonic hematopoiesis . It promotes proliferation, survival, migration, and differentiation of endothelial cells .

Mode of Action

The activation of KDR leads to several signaling cascades, including the activation of PLCG1, MAPK1/ERK2, MAPK3/ERK1, the MAP kinase signaling pathway, and the AKT1 signaling pathway . These activations result in the reorganization of the actin cytoskeleton and promote the proliferation, survival, migration, and differentiation of endothelial cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with angiogenesis and vascular development. The activation of KDR by the compound leads to the production of cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate, and the activation of protein kinase C . This results in the activation of several downstream effects, including the reorganization of the actin cytoskeleton and the promotion of endothelial cell proliferation, survival, migration, and differentiation .

Result of Action

The activation of KDR by the compound leads to several cellular effects. It promotes the proliferation, survival, migration, and differentiation of endothelial cells . This can lead to the regulation of angiogenesis, vascular development, and vascular permeability . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(15-2-1-14-3-5-21-18(14)8-15)22-10-13-7-17(11-20-9-13)16-4-6-24-12-16/h1-9,11-12,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFIXCLZLNZFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)

![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)

![2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2822157.png)

![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)

![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2822165.png)

![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)

![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)